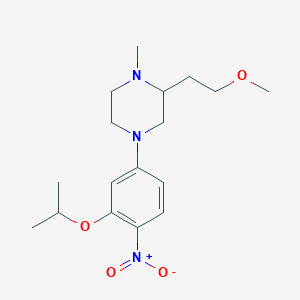
2-(2-methoxyethyl)-1-methyl-4-(4-nitro-3-propan-2-yloxyphenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-methoxyethyl)-1-methyl-4-(4-nitro-3-propan-2-yloxyphenyl)piperazine is a complex organic compound with a unique structure that includes a piperazine ring substituted with various functional groups
Métodos De Preparación
The synthesis of 2-(2-methoxyethyl)-1-methyl-4-(4-nitro-3-propan-2-yloxyphenyl)piperazine typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent functionalization. Common synthetic routes include:
Formation of the Piperazine Ring: This can be achieved through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Industrial production methods may involve optimization of these synthetic routes to improve yield and purity, often using continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
2-(2-methoxyethyl)-1-methyl-4-(4-nitro-3-propan-2-yloxyphenyl)piperazine undergoes several types of chemical reactions:
Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methoxyethyl and propan-2-yloxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the ether and ester linkages.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, sodium hydroxide, and various nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
2-(2-methoxyethyl)-1-methyl-4-(4-nitro-3-propan-2-yloxyphenyl)piperazine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interactions with biological molecules and its potential effects on cellular processes.
Mecanismo De Acción
The mechanism of action of 2-(2-methoxyethyl)-1-methyl-4-(4-nitro-3-propan-2-yloxyphenyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar compounds to 2-(2-methoxyethyl)-1-methyl-4-(4-nitro-3-propan-2-yloxyphenyl)piperazine include other substituted piperazines with different functional groups. These compounds may share some properties but differ in their specific applications and effects. Examples include:
1-Methyl-4-[4-nitrophenyl]piperazine: Lacks the methoxyethyl and propan-2-yloxy groups, leading to different chemical and biological properties.
2-(2-Methoxyethyl)-1-methyl-4-[4-aminophenyl]piperazine:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C17H27N3O4 |
|---|---|
Peso molecular |
337.4 g/mol |
Nombre IUPAC |
2-(2-methoxyethyl)-1-methyl-4-(4-nitro-3-propan-2-yloxyphenyl)piperazine |
InChI |
InChI=1S/C17H27N3O4/c1-13(2)24-17-11-14(5-6-16(17)20(21)22)19-9-8-18(3)15(12-19)7-10-23-4/h5-6,11,13,15H,7-10,12H2,1-4H3 |
Clave InChI |
GBSDNXISILQDKD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=C(C=CC(=C1)N2CCN(C(C2)CCOC)C)[N+](=O)[O-] |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1,5,6,7,8,8a-Hexahydroimidazo[1,5-a]pyridin-3-yl)(phenyl)methanone](/img/structure/B8542971.png)

![4-(2,3-dihydroxy-propyl)-4H-benzo[1,4]oxazin-3-one](/img/structure/B8542990.png)



![N-(3-Methylbutyl)-2-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B8543030.png)


![4-{[(benzyloxy)carbonyl]amino}-3-methylbenzoic acid](/img/structure/B8543052.png)

![1-tert-Butyl-4-{[2-(ethenesulfonyl)ethenyl]sulfanyl}benzene](/img/structure/B8543068.png)
